Glyoxalase I inhibitor 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16N4O3S |

|---|---|

Molecular Weight |

356.4 g/mol |

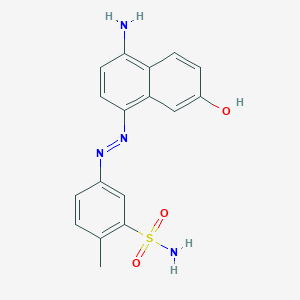

IUPAC Name |

5-[(4-amino-7-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C17H16N4O3S/c1-10-2-3-11(8-17(10)25(19,23)24)20-21-16-7-6-15(18)13-5-4-12(22)9-14(13)16/h2-9,22H,18H2,1H3,(H2,19,23,24) |

InChI Key |

YZWDBEYFPIXISP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)O)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Glyoxalase I Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Key Metabolic Vulnerability in Cancer

The Glyoxalase system is a critical enzymatic pathway responsible for the detoxification of cytotoxic α-oxoaldehydes, primarily methylglyoxal (MG), which are reactive byproducts of glycolysis. This system, comprising Glyoxalase I (Glo1) and Glyoxalase II (Glo2) with glutathione (GSH) as a cofactor, converts MG into non-toxic D-lactate. Many cancer cells exhibit a high glycolytic rate (the Warburg effect), leading to increased production of MG. To survive this self-induced "dicarbonyl stress," tumor cells frequently upregulate Glo1 expression. This dependency presents a key metabolic vulnerability, making Glo1 an attractive target for anticancer therapy.

Inhibiting Glo1 disrupts this essential detoxification pathway, leading to the accumulation of toxic MG, depletion of cellular antioxidants, and ultimately, the induction of apoptosis in cancer cells. This guide focuses on the core mechanism of action of Glo1 inhibitors, with a specific reference to Glyoxalase I inhibitor 7 , a compound identified as a Glo1 inhibitor with an IC50 of 3.65 µM, and other well-characterized inhibitors like S-p-bromobenzylglutathione cyclopentyl diester (BBGC).

The Core Mechanism: From Enzyme Inhibition to Apoptotic Signaling

The primary mechanism of action for Glo1 inhibitors is the competitive inhibition of the Glo1 enzyme. This single event triggers a cascade of biochemical and cellular responses that culminate in programmed cell death.

-

Direct Enzyme Inhibition : Glo1 inhibitors bind to the active site of the Glo1 enzyme, preventing it from catalyzing the conversion of the hemithioacetal (formed spontaneously from MG and GSH) into S-D-lactoylglutathione.

-

Biochemical Consequences :

-

Methylglyoxal (MG) Accumulation : The blockage of the detoxification pathway leads to a rapid increase in the intracellular concentration of cytotoxic MG.

-

Glutathione (GSH) Depletion : As MG continues to be produced from glycolysis, it spontaneously reacts with GSH. Because the resulting hemithioacetal cannot be processed by the inhibited Glo1 and GSH is not regenerated by Glo2, the cellular pool of reduced glutathione is depleted.

-

-

Downstream Cellular Effects : The dual insults of MG accumulation and GSH depletion induce profound cellular stress, activating multiple signaling pathways that converge on apoptosis.

-

Dicarbonyl and Oxidative Stress : High levels of MG are directly cytotoxic, reacting with proteins and DNA to form Advanced Glycation End-products (AGEs), which impair their function. The depletion of GSH, a primary cellular antioxidant, cripples the cell's ability to manage Reactive Oxygen Species (ROS), leading to significant oxidative stress.

-

Activation of Stress-Activated Protein Kinase (SAPK) Pathways : The combined dicarbonyl and oxidative stress strongly activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1] Activation of these kinases is a key step in initiating the apoptotic program in response to cellular stress.[1]

-

Induction of Apoptosis : The sustained activation of pro-apoptotic signaling pathways ultimately leads to caspase activation and programmed cell death.[1][2] This process is often mediated through the intrinsic (mitochondrial) pathway, influenced by the modulation of Bcl-2 family proteins and the release of cytochrome c.

-

Data Presentation: Quantitative Analysis of Glo1 Inhibition

The efficacy of Glo1 inhibitors is quantified by their inhibitory concentration (IC50) against the enzyme and their growth inhibitory concentration (GC50 or GI50) against cancer cell lines.

| Inhibitor | Target | Reported IC50 / GC50 (GI50) | Cell Line | Reference |

| This compound | Glo1 | IC50: 3.65 µM | - | [3] |

| S-p-bromobenzylglutathionecyclopentyl diester (BBGC) | Glo1 | GC50: 4.23 µM | HL-60 | [2][4] |

| Glyoxalase I inhibitor (free base) | Glo1 | GI50: 3 µM | L1210 | [5] |

| Glyoxalase I inhibitor (free base) | Glo1 | GI50: 11 µM | B16 | [5] |

| TS010 | Glo1 | IC50: 0.57 µM | - | [3] |

| Myricetin | Glo1 | IC50: 48.18 µM (Positive Control) | - | [6][7] |

Mandatory Visualizations

Experimental Protocols

Glyoxalase I (Glo1) Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring Glo1 activity by monitoring the formation of S-D-lactoylglutathione.[8]

-

Principle : Glo1 catalyzes the isomerization of the hemithioacetal (formed from MG and GSH) to S-D-lactoylglutathione (SLG). The formation of SLG is monitored by the increase in absorbance at 240 nm.

-

Reagents :

-

Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.6.

-

Methylglyoxal (MG) stock solution (e.g., 20 mM).

-

Reduced Glutathione (GSH) stock solution (e.g., 20 mM).

-

Cell or tissue lysate prepared in ice-cold assay buffer.

-

-

Procedure :

-

Substrate Preparation : In a quartz cuvette, prepare a reaction mixture by combining 500 µL of assay buffer, 100 µL of GSH solution, and 100 µL of MG solution. Dilute with deionized water to a final volume of 980 µL.[9]

-

Pre-incubation : Incubate the mixture at 37°C for 10 minutes to allow the spontaneous formation of the hemithioacetal substrate.[9][10]

-

Reaction Initiation : Add 20 µL of the cell lysate (containing the Glo1 enzyme) to the cuvette to initiate the reaction.

-

Measurement : Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 240 nm in kinetic mode for 5-10 minutes.[8][10]

-

Blank Control : Prepare a blank reaction containing all components except the cell lysate (add 20 µL of assay buffer instead) to measure the non-enzymatic rate of SLG formation.

-

Calculation : Calculate the rate of reaction (ΔA240/min) and subtract the blank rate. Use the molar extinction coefficient for SLG (Δε₂₄₀ = 2.86 mM⁻¹cm⁻¹) to determine enzyme activity, expressed as units per mg of protein.[8] One unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of SLG per minute.[11]

-

Cell Viability Assay (MTT/WST-1)

This protocol measures the metabolic activity of cells as an indicator of viability following treatment with a Glo1 inhibitor.

-

Principle : Metabolically active cells reduce a tetrazolium salt (like MTT or WST-1) to a colored formazan product, which can be quantified spectrophotometrically.

-

Procedure :

-

Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of the Glo1 inhibitor (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

-

Reagent Addition : After incubation, add 10-20 µL of MTT (to a final concentration of 0.5 mg/mL) or WST-1 reagent to each well.[12]

-

Incubation : Incubate the plate at 37°C for 2-4 hours.

-

Solubilization (for MTT) : If using MTT, add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[13] Shake the plate for 15 minutes to ensure complete dissolution.

-

Measurement : Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).[13]

-

Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Western Blot Analysis for MAPK Signaling Pathway

This protocol is used to detect the activation (phosphorylation) of key stress-activated kinases like p38 and JNK.

-

Principle : Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) and total forms of the target proteins.

-

Procedure :

-

Protein Extraction : Lyse inhibitor-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 10-12%) and separate the proteins by electrophoresis.[14]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phospho-p38, total-p38, phospho-JNK, and total-JNK (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.[15]

-

Washing : Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG at 1:2000-1:5000 dilution) for 1 hour at room temperature.[15]

-

Detection : After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis : Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.

-

Conclusion

Glyoxalase I inhibitors, such as inhibitor 7, represent a promising class of anticancer agents that exploit the metabolic addiction of many tumors to high rates of glycolysis. By blocking the detoxification of the cytotoxic byproduct methylglyoxal, these inhibitors induce a state of overwhelming dicarbonyl and oxidative stress. This stress activates pro-apoptotic signaling cascades, primarily through the p38 and JNK MAPK pathways, leading to selective cancer cell death. The clear, targetable mechanism of action, coupled with the frequent overexpression of Glo1 in multidrug-resistant tumors, makes Glo1 an important focus for ongoing drug development and research.[16] Further investigation into inhibitors like this compound will be crucial for translating this targeted therapeutic strategy into clinical applications.

References

- 1. Selective activation of apoptosis program by S-p-bromobenzylglutathione cyclopentyl diester in glyoxalase I-overexpressing human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumour activity of S-p-bromobenzylglutathione cyclopentyl diester in vitro and in vivo. Inhibition of glyoxalase I and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Unraveling Potential Glyoxalase-I Inhibitors Utilizing Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. portlandpress.com [portlandpress.com]

- 9. academic.oup.com [academic.oup.com]

- 10. content.abcam.com [content.abcam.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Glyoxalase I Inhibitor 7: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxalase I (GLO1) is a critical enzyme in the cellular detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis. Elevated levels of GLO1 are associated with tumor survival and proliferation, making it a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Glyoxalase I inhibitor 7, a promising small molecule with potential as an anticancer agent. This document details the scientific rationale, experimental protocols, and key data associated with this compound, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The Rationale for Targeting Glyoxalase I

The glyoxalase system, comprising Glyoxalase I (GLO1) and Glyoxalase II (GLO2), plays a crucial role in cellular homeostasis by converting reactive and cytotoxic α-oxoaldehydes, such as methylglyoxal (MG), into less harmful α-hydroxyacids.[1] MG is an unavoidable byproduct of glycolysis, and its accumulation can lead to advanced glycation end products (AGEs), oxidative stress, and ultimately, apoptosis.[2]

Cancer cells, characterized by their high glycolytic rate (the Warburg effect), exhibit a corresponding increase in MG production. To counteract this cytotoxic stress, many cancer types upregulate the expression of GLO1.[3] This dependency on GLO1 for survival presents a therapeutic window for the development of targeted anticancer agents. By inhibiting GLO1, the intracellular concentration of MG can be elevated to toxic levels, selectively inducing apoptosis in cancer cells.[3]

This compound, also referred to as Compound 6 in some literature, has emerged from these efforts as a potent inhibitor of GLO1 with an IC50 value of 3.65 μM.[4][5] It belongs to a class of compounds characterized by a diazenylbenzenesulfonamide moiety.[4] This guide will delve into the specifics of its discovery, synthesis, and biological characterization.

Quantitative Data: Inhibitory Activity

The inhibitory potential of this compound and its analogs is a key determinant of their therapeutic promise. The following table summarizes the in vitro inhibitory activity against human GLO1.

| Compound | IC50 (μM) | Reference |

| This compound (Compound 6) | 3.65 | [4][5] |

| Myricetin (Positive Control) | 3.38 ± 0.41 | [6] |

Signaling Pathway and Mechanism of Action

Inhibition of Glyoxalase I disrupts the primary detoxification pathway for methylglyoxal, leading to its accumulation within the cell. This increase in intracellular MG triggers a cascade of downstream events culminating in apoptotic cell death.

Caption: Mechanism of apoptosis induction by this compound.

The inhibition of GLO1 by inhibitor 7 leads to an accumulation of methylglyoxal.[7] This surge in MG levels has several downstream consequences:

-

Increased Oxidative Stress: MG can directly generate reactive oxygen species (ROS), leading to cellular damage.[8]

-

Formation of Advanced Glycation End-products (AGEs): MG reacts with proteins, lipids, and nucleic acids to form AGEs, which can impair their function.[9]

-

Induction of Apoptosis: The combination of oxidative stress and AGE formation can trigger the mitochondrial apoptotic pathway. This process is reported to involve the heat shock protein 27 (Hsp27), the tumor suppressor p53, and the transcription factor NF-κB.[8][9]

Experimental Protocols

Synthesis of this compound (General Procedure)

This compound is a diazenylbenzenesulfonamide derivative. The synthesis of this class of compounds is typically achieved through a two-step process involving a diazotization reaction followed by a diazo coupling reaction.[2][10] The following is a general procedure that can be adapted for the synthesis of this compound and its analogs.

Workflow for the Synthesis of Diazenylbenzenesulfonamide Derivatives

Caption: General two-step synthesis of diazenylbenzenesulfonamide derivatives.

Step 1: Preparation of the Diazonium Salt Intermediate [5]

-

Dissolve the appropriate aniline derivative (1.0 equivalent) in 40% hydrochloric acid.

-

Cool the solution to -5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.2 equivalents) in water dropwise while maintaining the temperature below 0 °C.

-

Stir the reaction mixture for 15-30 minutes at -5 °C to ensure complete formation of the diazonium salt.

Step 2: Diazo Coupling Reaction [2]

-

In a separate flask, dissolve the aromatic coupling partner (e.g., a phenol or aniline derivative) in an aqueous solution of sodium hydroxide or sodium acetate.

-

Cool this solution to -5 °C.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the solution of the coupling partner, keeping the temperature below 5 °C.

-

A colored precipitate should form immediately.

-

Continue stirring the reaction mixture at low temperature for 1-2 hours.

-

Allow the mixture to warm to room temperature and then adjust the pH to 7.

-

Collect the solid product by filtration, wash with deionized water, and air dry.

-

Purify the crude product by flash column chromatography or recrystallization.

In Vitro Glyoxalase I Inhibition Assay

The inhibitory activity of the synthesized compounds against human GLO1 is determined using a spectrophotometric assay. This assay measures the rate of formation of S-D-lactoylglutathione from methylglyoxal and reduced glutathione (GSH), which absorbs light at 240 nm.[6]

Workflow for GLO1 Inhibition Assay

References

- 1. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational fragment-based drug design of potential Glo-I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel glyoxalase I inhibitors possessing diazenylbenzenesulfonamide moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling Potential Glyoxalase-I Inhibitors Utilizing Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Molecular Assessment of Methylglyoxal-Induced Toxicity and Therapeutic Approaches in Various Diseases: Exploring the Interplay with the Glyoxalase System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on Glyoxalase I Inhibitor 7 as a Potential Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glyoxalase I (GLO1) inhibitor 7, a promising compound in the landscape of anticancer agent development. This document details the inhibitor's mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation, offering a valuable resource for researchers in oncology and medicinal chemistry.

Introduction: The Rationale for Targeting Glyoxalase I in Cancer

The glyoxalase system is a critical detoxification pathway in mammalian cells, responsible for neutralizing cytotoxic byproducts of glycolysis, primarily methylglyoxal (MG). This system comprises two key enzymes, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), which work in concert with the cofactor glutathione (GSH) to convert reactive MG into non-toxic D-lactate.

Cancer cells, characterized by their high metabolic rate and reliance on glycolysis (the Warburg effect), exhibit elevated levels of MG. To counteract this cytotoxic stress, many cancer types upregulate the expression and activity of GLO1. This overexpression not only promotes tumor cell proliferation and survival but has also been implicated in the development of multidrug resistance. Consequently, the inhibition of GLO1 presents a compelling therapeutic strategy to selectively induce apoptosis in cancer cells by promoting the accumulation of toxic MG.

Glyoxalase I Inhibitor 7: A Profile

This compound, also identified as compound 6 in its primary research publication, is a novel small molecule inhibitor of GLO1. Belonging to the diazenylbenzenesulfonamide class of compounds, it has demonstrated significant potential as a lead compound for the development of new anticancer therapeutics.

Quantitative Data Summary

The inhibitory potency of this compound against the GLO1 enzyme has been quantified, providing a benchmark for its efficacy. The following table summarizes the key quantitative data available for this compound.

| Compound Name | Target | IC50 (µM) | Reference |

| This compound (Compound 6) | Glyoxalase I (GLO1) | 3.65 | [Al-Oudat BA, et al. Bioorg Med Chem. 2020][1] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the GLO1 enzyme. By blocking the catalytic activity of GLO1, the inhibitor prevents the detoxification of methylglyoxal, leading to its accumulation within cancer cells. Elevated intracellular levels of MG are highly cytotoxic, inducing cellular damage and apoptosis through multiple pathways.

While specific signaling studies for inhibitor 7 are not yet available, the known consequences of GLO1 inhibition allow for the postulation of its effects on downstream cellular signaling. The accumulation of MG is known to induce apoptosis and can modulate key signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB and MAPK pathways.[2][3][4] Inhibition of GLO1 has been shown to downregulate anti-apoptotic proteins like Bcl-2 and XIAP, further promoting programmed cell death.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Glyoxalase I inhibition induces apoptosis in irradiated MCF-7 cells via a novel mechanism involving Hsp27, p53 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of methylglyoxal and glyoxalase I inhibition on breast cancer cells proliferation, invasion, and apoptosis through modulation of MAPKs, MMP9, and Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

Structure-Activity Relationship of a Novel Diazenylbenzenesulfonamide Glyoxalase I Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The glyoxalase system is a critical metabolic detoxification pathway that protects cells from the harmful effects of reactive dicarbonyl species, such as methylglyoxal (MG), a cytotoxic byproduct of glycolysis. This system comprises two key enzymes, Glyoxalase I (Glo-I) and Glyoxalase II (Glo-II), which work in concert with the cofactor glutathione (GSH) to convert MG into the non-toxic D-lactic acid.[1][2] In many cancer cells, the rate of glycolysis is significantly elevated, leading to an accumulation of MG. To counteract this, cancer cells often upregulate the expression of Glo-I, making this enzyme a promising target for the development of novel anticancer therapeutics.[1][3] By inhibiting Glo-I, the intracellular concentration of MG can be increased to cytotoxic levels, selectively inducing apoptosis in cancer cells.[3]

This technical guide focuses on the structure-activity relationship (SAR) of a promising diazenylbenzenesulfonamide-based Glyoxalase I inhibitor, designated as inhibitor 7 by chemical suppliers and as compound 6 in the primary literature.[1] This compound serves as a lead structure for the development of more potent Glo-I inhibitors.

Core Compound: Glyoxalase I Inhibitor 7 (Compound 6)

This compound is a diazenylbenzenesulfonamide derivative with a reported IC50 value of 3.65 µM against human Glyoxalase I.[1] Its chemical structure is (E)-4-((4-amino-5-hydroxynaphthalen-1-yl)diazenyl)-2-methylbenzenesulfonamide.

Chemical Structure:

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound (compound 6) and its analogs reveals key structural features that are crucial for their inhibitory activity. The following table summarizes the quantitative data for a series of 1,4-benzenesulfonamide derivatives.[1]

Table 1: Inhibitory Activity of 1,4-Benzenesulfonamide Derivatives against Glyoxalase I

| Compound | Structure | IC50 (µM)[1] |

| 6 (Inhibitor 7) | (E)-4-((4-amino-5-hydroxynaphthalen-1-yl)diazenyl)-2-methylbenzenesulfonamide | 3.65 |

| 13 | (E)-4-((4-amino-7-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide | > 50 |

| 14 | (E)-4-((2,4-dihydroxyphenyl)diazenyl)benzenesulfonamide | 10.2 |

| 15 | (E)-4-((2-hydroxy-5-nitrophenyl)diazenyl)benzenesulfonamide | > 50 |

| 16 | (E)-4-((4-(dimethylamino)phenyl)diazenyl)benzenesulfonamide | > 50 |

| 17 | (E)-4-((2-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide | 6.25 |

| 18 | (E)-4-((4-hydroxyphenyl)diazenyl)benzenesulfonamide | > 50 |

| 19 | (E)-4-((3-hydroxyphenyl)diazenyl)benzenesulfonamide | > 50 |

| 20 | (E)-4-((2-hydroxyphenyl)diazenyl)benzenesulfonamide | > 50 |

| 21 | (E)-4-((2-hydroxy-5-methylphenyl)diazenyl)benzenesulfonamide | 15.4 |

| 22 | (E)-4-((2-hydroxy-4-methylphenyl)diazenyl)benzenesulfonamide | 12.3 |

| 23 | (E)-N-(4-((2-hydroxy-5-nitrophenyl)diazenyl)phenyl)acetamide | > 50 |

| 24 | (E)-5-((4-sulfamoylphenyl)diazenyl)-2-hydroxybenzoic acid | 0.39 |

| 25 | (E)-2-hydroxy-5-((4-nitrophenyl)diazenyl)benzoic acid | > 50 |

| 26 | (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 |

| 27 | (E)-4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide | 3.03 |

| 28 | (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide | 1.36 |

| 29 | (E)-4-((8-hydroxy-7-iodoquinolin-5-yl)diazenyl)benzenesulfonamide | 2.55 |

Experimental Protocols

General Synthesis of 1,4-Benzenesulfonamide Derivatives (Compounds 13-29)

The synthesis of the target compounds is accomplished through a diazo coupling reaction.[1]

Step 1: Diazotization of Sulfanilamide or its Derivatives A solution of the appropriate aniline derivative (1.0 eq) in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature to form the diazonium salt solution.

Step 2: Azo Coupling The previously prepared diazonium salt solution is added dropwise to a cooled (0-5 °C) solution of the desired coupling agent (e.g., 8-hydroxyquinoline, salicylic acid, etc.) (1.0 eq) in an aqueous solution of sodium hydroxide or other suitable base. The reaction mixture is stirred at 0-5 °C for 2-3 hours. The resulting precipitate is collected by filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or DMF/water) to afford the final product.

Glyoxalase I Inhibition Assay

The inhibitory activity of the synthesized compounds against human Glyoxalase I is determined using a spectrophotometric assay.[1] The assay measures the formation of S-D-lactoylglutathione from the hemithioacetal adduct of methylglyoxal and glutathione, which results in an increase in absorbance at 240 nm.

Reagents:

-

Human recombinant Glyoxalase I

-

Methylglyoxal (MG)

-

Reduced Glutathione (GSH)

-

Sodium phosphate buffer (pH 6.6)

-

Test compounds dissolved in DMSO

Procedure:

-

A reaction mixture is prepared containing sodium phosphate buffer, GSH, and MG. The mixture is incubated to allow for the spontaneous formation of the hemithioacetal substrate.

-

The test compound at various concentrations is added to the reaction mixture.

-

The enzymatic reaction is initiated by the addition of human recombinant Glyoxalase I.

-

The increase in absorbance at 240 nm is monitored for a set period using a UV-Vis spectrophotometer.

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Glyoxalase I Pathway and Inhibition

Caption: The Glyoxalase pathway and the point of inhibition.

Experimental Workflow for Glo-I Inhibitor Screening

Caption: Workflow for the screening of Glyoxalase I inhibitors.

Logical Relationship of SAR Findings

Caption: Logical flow of the structure-activity relationship.

References

- 1. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel glyoxalase I inhibitors possessing diazenylbenzenesulfonamide moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of Glyoxalase I for Oncology Applications: A Technical Guide to Inhibitor 7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the validation of Glyoxalase I (Glo1) as a compelling target in oncology, with a specific focus on the diazenylbenzenesulfonamide-based inhibitor, designated as Glyoxalase I inhibitor 7. This document details the molecular rationale for targeting Glo1, summarizes key quantitative data for relevant inhibitors, provides detailed experimental protocols for target validation assays, and visualizes the critical signaling pathways and experimental workflows.

Introduction: The Rationale for Targeting Glyoxalase I in Cancer

The glyoxalase system is a critical detoxification pathway in mammalian cells, responsible for neutralizing cytotoxic byproducts of glycolysis, primarily methylglyoxal (MG). This system comprises two key enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2), and utilizes glutathione (GSH) as a cofactor.[1] Cancer cells, with their heightened metabolic rate and reliance on glycolysis (the Warburg effect), exhibit a significant increase in the production of MG.[2] To counteract the cytotoxic effects of MG accumulation, which include damage to proteins and DNA leading to apoptosis, cancer cells frequently upregulate the expression and activity of Glo1.[1][3] This upregulation has been observed in a variety of human tumors and is often associated with more aggressive phenotypes and resistance to chemotherapy.[1][2]

The dependence of cancer cells on Glo1 for survival and proliferation makes it an attractive therapeutic target. Inhibition of Glo1 is designed to induce the accumulation of cytotoxic MG specifically in cancer cells, leading to cell cycle arrest and apoptosis, while having a lesser effect on normal cells with lower glycolytic rates.[3][4]

Quantitative Data on Glyoxalase I Inhibitors

A class of potent Glo1 inhibitors based on a diazenylbenzenesulfonamide scaffold has been developed and evaluated. This compound (also referred to as compound 6 in some literature) is a notable member of this class. The following tables summarize the in vitro inhibitory activity of this compound and its analogs against the human Glo1 enzyme.

| Compound | Structure | Glo1 IC50 (µM) | Reference |

| This compound (Compound 6) | 4-((4-amino-8-hydroxynaphthalen-1-yl)diazenyl)-3-methylbenzenesulfonamide | 3.65 | [5] |

| Analog Compound 26 | (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 | [3] |

| Analog Compound 28 | (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide | 1.36 | [3] |

| Analog Compound 9h | (E)-5-((8-hydroxyquinolin-5-yl)diazenyl)-2-methylbenzenesulfonamide | 1.28 | [2] |

| Analog Compound 9j | (E)-5-((7-chloro-8-hydroxyquinolin-5-yl)diazenyl)-2-methylbenzenesulfonamide | 1.13 | [2] |

| Analog Compound TS010 | (E)-2-chloro-5-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide | 0.57 | [1] |

| Analog Compound TS013 | (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)-3-methoxybenzenesulfonamide | 1.14 | [1] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the Glo1 enzyme by 50%.

Signaling Pathways and Mechanisms of Action

Inhibition of Glo1 leads to a cascade of intracellular events culminating in apoptosis. The primary mechanism is the accumulation of methylglyoxal, which induces dicarbonyl stress. This stress, in turn, activates downstream signaling pathways, including the JNK and p38 MAPK pathways, which are key regulators of the cellular stress response and apoptosis.

Caption: Mechanism of Glo1 inhibitor-induced apoptosis.

Experimental Protocols for Target Validation

Validating Glo1 as a therapeutic target and evaluating the efficacy of inhibitors like this compound requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

In Vitro Glo1 Enzyme Activity Assay

This assay measures the enzymatic activity of Glo1 by monitoring the formation of S-D-lactoylglutathione from methylglyoxal and glutathione.

Materials:

-

Human recombinant Glo1 enzyme

-

Methylglyoxal (MG) solution

-

Reduced glutathione (GSH) solution

-

Sodium phosphate buffer (pH 6.6)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, GSH, and MG in a 96-well plate.

-

Pre-incubate the mixture at 37°C for 10 minutes to allow the non-enzymatic formation of the hemithioacetal substrate.

-

To test inhibitor activity, add varying concentrations of this compound to the wells. Add an equivalent volume of solvent (e.g., DMSO) to the control wells.

-

Initiate the enzymatic reaction by adding the human recombinant Glo1 enzyme to each well.

-

Immediately measure the increase in absorbance at 240 nm every minute for 10-20 minutes. The rate of increase in absorbance is proportional to the Glo1 activity.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the IC50 value of the inhibitor by plotting the percentage of Glo1 inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro Glo1 enzyme activity assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Equipment for heating cells (e.g., PCR thermocycler)

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against Glo1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection system

Procedure:

-

Culture cancer cells to ~80% confluency.

-

Treat cells with this compound at various concentrations or a vehicle control for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

-

Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using a primary antibody specific for Glo1.

-

Quantify the band intensities of Glo1 at each temperature for both inhibitor-treated and control samples.

-

Plot the percentage of soluble Glo1 against temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Measurement of Intracellular Methylglyoxal by HPLC

This protocol allows for the quantification of the direct downstream pharmacodynamic biomarker of Glo1 inhibition, methylglyoxal.

Materials:

-

Cancer cell line of interest

-

This compound

-

Perchloric acid (PCA)

-

o-Phenylenediamine (OPD) derivatizing agent

-

HPLC system with a C18 column and UV detector

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Culture and treat cancer cells with this compound or vehicle control.

-

Harvest the cells and lyse them using perchloric acid to precipitate proteins.

-

Centrifuge to pellet the protein and collect the supernatant.

-

To remove interfering substances, pass the supernatant through a C18 SPE cartridge.

-

Add o-phenylenediamine to the cleared supernatant to derivatize methylglyoxal into 2-methylquinoxaline, a stable and UV-active compound.

-

Incubate the mixture to allow for complete derivatization.

-

Analyze the sample by reverse-phase HPLC with UV detection.

-

Quantify the amount of 2-methylquinoxaline by comparing the peak area to a standard curve generated with known concentrations of methylglyoxal. This allows for the determination of the intracellular methylglyoxal concentration.

Conclusion and Future Directions

The overexpression of Glyoxalase I in a wide range of cancers, coupled with the cytotoxic effects of its substrate, methylglyoxal, provides a strong rationale for the development of Glo1 inhibitors as anticancer agents. This compound and its analogs have demonstrated potent in vitro inhibition of the Glo1 enzyme. The experimental protocols detailed in this guide provide a robust framework for the further preclinical and clinical validation of this target and this class of inhibitors.

Future research should focus on:

-

Evaluating the anti-proliferative effects (e.g., determining GI50 values) of this compound across a broad panel of cancer cell lines.

-

Conducting in vivo studies in relevant cancer models to assess the efficacy, pharmacokinetics, and pharmacodynamics of this inhibitor.

-

Further elucidating the downstream signaling pathways affected by Glo1 inhibition to identify potential combination therapies and biomarkers of response.

By systematically applying these methodologies, the therapeutic potential of targeting Glyoxalase I with inhibitors like this compound can be fully explored, paving the way for new and effective treatments for cancer.

References

- 1. Lead optimization and biological evaluation of diazenylbenzenesulfonamides inhibitors against glyoxalase-I enzyme as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glyoxalase 1 as a Therapeutic Target in Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on Glyoxalase I Inhibition and Methylglyoxal Accumulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glyoxalase system is a critical metabolic pathway responsible for the detoxification of reactive dicarbonyl species, most notably methylglyoxal (MG). MG is a cytotoxic byproduct of glycolysis that can lead to the formation of advanced glycation end products (AGEs), contributing to cellular damage, oxidative stress, and apoptosis.[1][2] The primary enzyme in this system, Glyoxalase I (Glo1), catalyzes the conversion of the hemithioacetal, formed from MG and glutathione (GSH), to S-D-lactoylglutathione.[3]

Inhibition of Glo1 disrupts this detoxification process, leading to the intracellular accumulation of MG.[4] This accumulation can induce significant cellular stress and trigger apoptotic pathways, making Glo1 a promising therapeutic target, particularly in oncology, as cancer cells often exhibit high glycolytic rates and are thus more susceptible to the cytotoxic effects of MG.[5][6] This guide provides a comprehensive overview of a prototypical Glo1 inhibitor, its impact on MG levels, and the subsequent cellular consequences.

The Role of Glyoxalase I and the Impact of its Inhibition

Glyoxalase I is the rate-limiting enzyme in the detoxification of methylglyoxal.[7] By inhibiting Glo1, the cellular concentration of MG increases, leading to a state of "dicarbonyl stress."[8] This stress is characterized by the modification of proteins and nucleic acids by MG, resulting in impaired cellular function and the activation of stress-response signaling pathways.[9]

Mechanism of Action of Glyoxalase I Inhibitors

Glyoxalase I inhibitors are compounds that interfere with the catalytic activity of the Glo1 enzyme.[4] A well-characterized example is the cell-permeable prodrug S-p-bromobenzylglutathione cyclopentyl diester (BBGD).[10][11] Once inside the cell, BBGD is hydrolyzed to its active form, S-p-bromobenzylglutathione, which acts as a competitive inhibitor of Glo1.[6]

Quantitative Effects of Glyoxalase I Inhibition

The inhibition of Glo1 leads to a quantifiable increase in intracellular methylglyoxal levels and a corresponding decrease in cell viability. The extent of these effects is dependent on the concentration of the inhibitor and the specific cell line.

Table 1: Effect of Glyoxalase I Inhibitor on Intracellular Methylglyoxal (MG) Concentration

| Cell Line | Inhibitor (Concentration) | Duration of Treatment | Fold Increase in MG | Reference |

| Human Leukemia (HL60) | S-p-bromobenzylglutathione cyclopentyl diester (10 µM) | 1 hour | Not explicitly quantified as fold increase, but a significant increase was observed. | [7] |

| Colon Cancer Cells | GLO1 Silencing | 48 hours | 2- to 5-fold | [8] |

Table 2: Effect of Glyoxalase I Inhibitor on Cancer Cell Viability

| Cell Line | Inhibitor | Parameter | Value | Reference |

| Human Leukemia (HL60) | S-p-bromobenzylglutathione cyclopentyl diester | GC50 | 4.23 µM | [7] |

| Human Leukemia (HL60) | S-p-bromobenzylglutathione cyclopentyl diester | TC50 | 8.86 µM | [7] |

| Hepatocellular Carcinoma (Huh7) | Ethyl Pyruvate (20 mM) | % Proliferation Reduction | 43% | [12] |

Signaling Pathways Activated by Methylglyoxal Accumulation

The accumulation of methylglyoxal due to Glo1 inhibition triggers several key signaling pathways that collectively contribute to cellular stress and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Methylglyoxal is a known activator of the MAPK signaling pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK.[13][14] Activation of these pathways is a critical cellular response to stress and can lead to the induction of apoptosis.[13] Treatment of cells with the Glo1 inhibitor BBGC has been shown to induce the activation of JNK1 and p38 MAPK, which subsequently leads to caspase activation.[1]

Figure 1: Methylglyoxal-induced MAPK signaling cascade.

Nrf2-Mediated Antioxidant Response

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Methylglyoxal can activate the Nrf2 pathway as a cellular defense mechanism against oxidative stress.[10] This activation is thought to occur through the modification of Keap1, a protein that sequesters Nrf2 in the cytoplasm.[8] MG can mediate a crosslink between cysteine 151 and arginine 135 on Keap1, leading to the release and nuclear translocation of Nrf2.[8] In the nucleus, Nrf2 binds to antioxidant response elements (AREs) and promotes the transcription of genes encoding antioxidant enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. Method for determination of free intracellular and extracellular methylglyoxal in animal cells grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antitumour activity of S-p-bromobenzylglutathione cyclopentyl diester in vitro and in vivo. Inhibition of glyoxalase I and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proteomics analysis of methylglyoxal-induced neurotoxic effects in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Resveratrol upregulates Nrf2 expression to attenuate methylglyoxal-induced insulin resistance in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Dual-Role of Methylglyoxal in Tumor Progression – Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methylglyoxal induces apoptosis through activation of p38 mitogen-activated protein kinase in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Downstream Effects of Glyoxalase I (Glo-I) Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the molecular consequences of inhibiting Glyoxalase I (Glo-I), a critical enzyme in cellular detoxification. While this document addresses the general effects of potent Glo-I inhibitors, it uses data from exemplar compounds due to the lack of specific public information on a "compound 7." The primary downstream effect of Glo-I inhibition is the accumulation of the cytotoxic metabolite methylglyoxal (MGO), leading to a cascade of cellular events including increased oxidative stress, induction of apoptosis, and modulation of key signaling pathways.

Introduction to Glyoxalase I and its Inhibition

The glyoxalase system, comprising Glo-I and Glo-II, is the primary pathway for detoxifying MGO, a reactive dicarbonyl species formed as a byproduct of glycolysis.[1][2] MGO is a potent precursor of advanced glycation end products (AGEs), which are associated with cellular damage and various pathologies, including cancer and diabetic complications.[1][3] Glo-I catalyzes the conversion of the hemithioacetal, formed spontaneously from MGO and glutathione (GSH), to S-D-lactoylglutathione.

Inhibition of Glo-I disrupts this crucial detoxification process, leading to an intracellular accumulation of MGO.[1] This accumulation is the central event that triggers a multitude of downstream effects, making Glo-I an attractive target for therapeutic intervention, particularly in cancer, where glycolytic rates are often elevated.[2][3]

Quantitative Effects of Glo-I Inhibitors

The following tables summarize the quantitative effects of two well-characterized Glo-I inhibitors, Curcumin and S-p-bromobenzylglutathione cyclopentyl diester (BBGC), on various cellular parameters.

Table 1: Effects of Curcumin on Glo-I Activity and Cell Viability

| Cell Line | Parameter | Value | Reference |

| Prostate Cancer (PC-3) | Glo-I Inhibition (Ki) | 5.1 ± 1.4 µM | [4] |

| Breast Cancer (JIMT-1, MDA-MB-231) | Glo-I Inhibition (Ki) | 5.1 ± 1.4 µM | [4] |

| Brain Astrocytoma (1321N1) | Glo-I Inhibition (Ki) | 5.1 ± 1.4 µM | [4] |

| Glioblastoma (LN-18) | IC50 (Cell Viability) | 31 µM | [1] |

| Prostate Cancer (PC-3) | Cell Viability | Toxic effect at 100 µM | [4] |

| Hela, HepG2, H460 | IC50 (Cell Viability) | 8.6 µM, 14.5 µM, 5.3 µM | [5] |

| A549 Lung Cancer | IC50 (Cell Viability, 24h) | 33 µM (MTT), 52 µM (Neutral Red) | [6] |

Table 2: Effects of S-p-bromobenzylglutathione cyclopentyl diester (BBGC) on Cell Viability and Apoptosis

| Cell Line | Parameter | Value | Reference |

| Human Leukemia 60 (HL60) | GC50 (Growth Inhibition) | 4.23 ± 0.001 µM | [7] |

| Human Leukemia 60 (HL60) | TC50 (Toxic Concentration) | 8.86 ± 0.01 µM | [7] |

| Human Leukemia 60 (HL60) | IC50 (DNA Synthesis Inhibition) | 6.11 ± 0.02 µM | [7] |

| Human Lung Cancer (NCI-H522, DMS114) | Apoptosis Induction | Yes (at concentrations effective for Glo-I inhibition) | [8] |

| Human Lung Cancer (A549) | Apoptosis Induction | No (lower Glo-I activity) | [8] |

| Soft Tissue Sarcoma (SK-LMS-1, SW872, HT1080) | Synergy with Trabectedin | Synergy Scores: 38.058, 35.428, 30.395 | [9][10] |

Key Downstream Signaling Pathways Affected by Glo-I Inhibition

Inhibition of Glo-I and the subsequent accumulation of MGO trigger several key signaling pathways that ultimately determine the cell's fate.

Apoptosis Induction

A primary consequence of Glo-I inhibition is the induction of apoptosis, or programmed cell death.[3] This is a critical mechanism for the anti-cancer effects of Glo-I inhibitors.[2] MGO accumulation can trigger both the intrinsic and extrinsic apoptotic pathways.

Caption: Apoptosis induction pathway following Glo-I inhibition.

Modulation of NF-κB and p53 Signaling

Glo-I inhibition has been shown to modulate the activity of the transcription factors NF-κB and p53, which are central regulators of inflammation, cell survival, and apoptosis.[11][12] The accumulation of MGO and subsequent oxidative stress can lead to the activation of these pathways.

Caption: NF-κB and p53 signaling modulation by Glo-I inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Glyoxalase I Activity Assay

This spectrophotometric assay measures the enzymatic activity of Glo-I by monitoring the formation of S-D-lactoylglutathione.

Materials:

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 240 nm

-

Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 6.6)

-

Methylglyoxal (MGO) solution

-

Reduced Glutathione (GSH) solution

-

Cell or tissue lysate

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, MGO, and GSH.

-

Add the cell or tissue lysate to the wells of the microplate.

-

Initiate the reaction by adding the MGO/GSH reaction mixture.

-

Immediately measure the absorbance at 240 nm at time 0.

-

Incubate the plate at 25°C and take readings at regular intervals (e.g., every minute for 5-10 minutes).

-

Calculate the rate of change in absorbance over time. One unit of Glo-I activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmol of S-D-lactoylglutathione per minute.[13][14]

Caption: Workflow for Glo-I activity assay.

Quantification of Intracellular Methylglyoxal (MGO)

This protocol describes a common method for MGO quantification using derivatization followed by high-performance liquid chromatography (HPLC).

Materials:

-

Cell culture treated with Glo-I inhibitor

-

Perchloric acid

-

o-Phenylenediamine (OPD)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Harvest cells and lyse them in perchloric acid to deproteinize.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Add OPD to the supernatant to derivatize MGO into 2-methylquinoxaline.

-

Incubate the reaction mixture in the dark.

-

Analyze the sample by HPLC, separating the 2-methylquinoxaline on a C18 column.

-

Detect the derivative by UV absorbance at 315 nm.

-

Quantify MGO levels by comparing the peak area to a standard curve of known MGO concentrations.[11][15]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

The TUNEL assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[16]

Materials:

-

Cells grown on coverslips or tissue sections

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization solution (e.g., Triton X-100 or citrate buffer)

-

TdT reaction mix (containing TdT enzyme and labeled dUTPs, e.g., BrdUTP or FITC-dUTP)

-

Antibody against the label (if using indirect detection)

-

Fluorescence microscope

Procedure:

-

Fix the cells or tissue with PFA.

-

Permeabilize the cells to allow entry of the TdT enzyme.

-

Incubate the sample with the TdT reaction mix to label the 3'-OH ends of fragmented DNA.

-

If using an indirect method, incubate with a fluorescently labeled antibody that recognizes the incorporated nucleotide.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.[17][18]

Caption: Experimental workflow for the TUNEL assay.

Western Blotting for p53 and NF-κB Activation

Western blotting is used to detect changes in the protein levels and activation states of p53 and NF-κB.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Primary antibodies (e.g., anti-p53, anti-phospho-p65 NF-κB, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare whole-cell or nuclear/cytoplasmic extracts from treated and untreated cells.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine changes in protein levels or phosphorylation status. For NF-κB activation, a decrease in cytoplasmic IκBα and an increase in nuclear phospho-p65 are indicative of activation.[19][20]

Conclusion

Inhibition of Glyoxalase I presents a promising therapeutic strategy, particularly in oncology, by exploiting the metabolic vulnerabilities of cancer cells. The downstream effects are primarily driven by the accumulation of methylglyoxal, leading to increased oxidative stress, the formation of advanced glycation end products, and the induction of apoptosis. Furthermore, Glo-I inhibition significantly impacts key cellular signaling pathways, including those regulated by NF-κB and p53. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of Glo-I inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Glyoxalase 1 as a Therapeutic Target in Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curcumin Inhibits Glyoxalase 1—A Possible Link to Its Anti-Inflammatory and Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Antitumour activity of S-p-bromobenzylglutathione cyclopentyl diester in vitro and in vivo. Inhibition of glyoxalase I and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective activation of apoptosis program by S-p-bromobenzylglutathione cyclopentyl diester in glyoxalase I-overexpressing human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. S-p-bromobenzyl-glutathione cyclopentyl diester (BBGC) as novel therapeutic strategy to enhance trabectedin anti-tumor effect in soft tissue sarcoma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of glyoxalase I in the proliferation and apoptosis control of human LNCaP and PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transcriptional Cross Talk between NF-κB and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. metabolites.alfa-chemistry.com [metabolites.alfa-chemistry.com]

- 15. ReactELISA method for quantifying methylglyoxal levels in plasma and cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Docking of Glyoxalase I Inhibitor 7

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the molecular docking studies involving Glyoxalase I (Glo-I) inhibitor 7, a compound identified as a potential anticancer agent. By inhibiting Glo-I, a key enzyme in the detoxification of cytotoxic methylglyoxal (MG), this inhibitor can induce apoptosis in cancer cells, which often overexpress this enzyme. This document outlines the quantitative results of docking studies, details the experimental protocols, and visualizes the critical pathways and workflows associated with this research.

Introduction to Glyoxalase I Inhibition

The glyoxalase system is a crucial metabolic pathway that neutralizes reactive α-ketoaldehydes, most notably methylglyoxal, a cytotoxic byproduct of glycolysis.[1][2] This system comprises two enzymes, Glyoxalase I (Glo-I) and Glyoxalase II (Glo-II). Glo-I catalyzes the isomerization of the hemithioacetal, formed non-enzymatically from methylglyoxal and glutathione (GSH), into S-D-lactoylglutathione.[1] Glo-II then hydrolyzes this product to D-lactic acid, regenerating GSH in the process.[1]

Cancer cells, with their high glycolytic rate, produce elevated levels of methylglyoxal, leading to an upregulation of the Glo-I enzyme to survive.[3][4] This dependency makes Glo-I a compelling target for anticancer drug development. Inhibition of Glo-I leads to the accumulation of cytotoxic methylglyoxal, inducing cellular stress and apoptosis.[4] Glyoxalase I inhibitor 7 (also known as Compound 6 in associated literature) has been identified as an inhibitor of Glo-I with an IC50 of 3.65 μM.[5] Molecular docking studies are essential to understand its binding mechanism and to guide the development of more potent analogues.[4]

Data Presentation: Molecular Docking Results

Molecular docking simulations predict the binding affinity and interaction patterns of a ligand within the active site of a target protein. The active site of human Glo-I is well-characterized and consists of three principal regions: a central Zn2+ ion critical for catalysis, a deep hydrophobic pocket, and a positively charged entrance.[1] Potent inhibitors typically interact with all three of these regions.

While the specific docking score for inhibitor 7 is found in its primary publication, a subsequent study used it as a lead compound to develop more potent inhibitors, such as compounds 26 and 28, providing detailed insights into the binding mode for this chemical class. The table below summarizes the inhibitory activity of these compounds and the key interactions revealed by their docking studies.

| Compound | IC50 (μM) | Key Predicted Interactions with Glyoxalase I Active Site |

| This compound (Lead Compound) | 3.65[5] | The diazenylbenzenesulfonamide moiety is predicted to interact with the key active site residues, including chelation of the Zn2+ ion and interactions with the hydrophobic and charged regions. |

| Compound 26 | 0.39[4] | Zinc Chelation: The carboxylic acid and hydroxyl groups form strong coordinating bonds with the Zn2+ ion. Ionic Interactions: The carboxylate group forms salt bridges with positively charged residues (e.g., Arg37, Arg122) at the active site entrance. Hydrogen Bonding: The sulfonamide group acts as a hydrogen bond donor/acceptor with nearby residues. |

| Compound 28 | 1.36[4] | Zinc Chelation: The nitrogen and hydroxyl groups of the 8-hydroxyquinoline moiety chelate the Zn2+ ion. Hydrophobic Interactions: The quinoline ring system fits into the hydrophobic pocket, interacting with residues like Phe62 and Met179.[2][4] Hydrogen Bonding: The sulfonamide group forms hydrogen bonds with the protein backbone or side chains. |

Experimental Protocols: Molecular Docking of Glo-I Inhibitors

The following protocol describes a representative workflow for performing molecular docking studies on Glo-I inhibitors, based on methodologies reported in the literature, frequently employing Biovia Discovery Studio.[3][6][7]

1. Protein Preparation:

-

Receptor Acquisition: The 3D crystal structure of human Glyoxalase I is obtained from the Protein Data Bank (PDB). A common choice is PDB ID: 3W0T or 1QIP.[1]

-

Standardization: The protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges and atom types using a force field such as CHARMm.

-

Minimization: The protein structure undergoes energy minimization to relieve any steric clashes and achieve a more stable conformation.

2. Ligand Preparation:

-

Structure Generation: The 2D structure of this compound is sketched and converted to a 3D conformation.

-

Energy Minimization: The ligand's geometry is optimized using a suitable force field to find its lowest energy conformation. Ionization states are calculated at a physiological pH.

3. Active Site Definition:

-

Binding Sphere: The active site for docking is defined based on the position of the co-crystallized ligand in the original PDB file or by identifying the key catalytic residues (Gln33, Glu99, His126, Glu172) and the Zn2+ ion.[1]

-

Sphere Definition: A sphere is generated around this defined center to encompass the entire binding pocket, typically with a radius of 10-12 Å.[3]

4. Molecular Docking Simulation:

-

Algorithm Selection: A docking algorithm such as CDOCKER or Flexible Docking is employed.[1][8] CDOCKER is a grid-based molecular dynamics algorithm that allows for ligand flexibility while keeping the receptor rigid.[1]

-

Execution: The prepared ligand is docked into the defined active site of the prepared protein. The algorithm generates a set number of possible binding poses (e.g., 10-50).

-

Pose Generation: Each pose is scored based on its calculated interaction energy (e.g., -CDOCKER energy), which includes internal ligand strain energy and receptor-ligand interaction energy.[1]

5. Analysis and Validation:

-

Pose Selection: The top-scoring poses are visually inspected. The most plausible binding mode is selected based on favorable interactions with the key regions of the active site (zinc chelation, hydrophobic interactions, hydrogen bonds, and ionic interactions).[3]

-

Interaction Analysis: 2D and 3D diagrams are generated to visualize the specific interactions (e.g., hydrogen bonds, salt bridges, pi-pi stacking) between the inhibitor and the active site residues.

-

Binding Energy Calculation: For further refinement, the total binding energy can be calculated for the best pose using more rigorous methods like the Poisson-Boltzmann surface area (PBSA) implicit solvent model.[2]

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows involved in the study of Glyoxalase I inhibitors.

References

- 1. Computational fragment-based drug design of potential Glo-I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling Potential Glyoxalase-I Inhibitors Utilizing Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel glyoxalase-I inhibitors possessing a “zinc-binding feature” as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 8. Molecular docking and dynamic studies of a potential therapeutic target inhibiting glyoxalase system: Metabolic action of the 3, 3 '- [3- (5-chloro-2-hydroxyphenyl) -3-oxopropane-1, 1-diyl] - Bis-4-hydroxycoumarin leads overexpression of the intracellular level of methylglyoxal and induction of a pro-apoptotic phenomenon in a hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Glyoxalase I Inhibitor 7 (BBGC) in the MCF-7 Cell Line

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Glyoxalase I (GLO1) inhibitor, S-p-bromobenzylglutathione cyclopentyl diester (also known as BBGC or compound 7), in studies involving the MCF-7 human breast cancer cell line. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.

Introduction

Glyoxalase I (GLO1) is a critical enzyme in the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis. In many cancer types, including breast cancer, elevated levels of GLO1 are observed, which can contribute to tumor progression and resistance to chemotherapy.[1][2] The inhibition of GLO1 presents a promising therapeutic strategy by increasing intracellular MG, leading to cellular stress and apoptosis.[2] S-p-bromobenzylglutathione cyclopentyl diester (BBGC) is a potent, cell-permeable inhibitor of GLO1 that has demonstrated anti-tumor activity in various cancer cell lines.[3] This document outlines the application of BBGC in the MCF-7 breast cancer cell line.

Data Presentation

The following tables are templates for presenting quantitative data obtained from the described experiments. They are designed for clear comparison and interpretation of results.

Table 1: Cytotoxicity of Glyoxalase I Inhibitor 7 in MCF-7 Cells

| Treatment | Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |

| Vehicle (DMSO) | 0 | 100 ± 4.5 | - |

| BBGC | 1 | 85.2 ± 5.1 | 4.23 (in HL-60 cells)[3] |

| BBGC | 5 | 48.9 ± 3.8 | Optimal concentration for MCF-7 to be determined experimentally |

| BBGC | 10 | 25.6 ± 2.9 | |

| BBGC | 20 | 10.1 ± 1.5 |

Table 2: Apoptosis Induction in MCF-7 Cells by this compound (48h Treatment)

| Treatment | Concentration (µM) | Live Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic Cells (%) (Mean ± SD) | Necrotic Cells (%) (Mean ± SD) |

| Vehicle (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |

| BBGC | IC50 | 45.3 ± 3.5 | 28.7 ± 2.9 | 22.1 ± 2.4 | 3.9 ± 1.1 |

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (24h Treatment)

| Treatment | Concentration (µM) | G0/G1 Phase (%) (Mean ± SD) | S Phase (%) (Mean ± SD) | G2/M Phase (%) (Mean ± SD) |

| Vehicle (DMSO) | 0 | 65.4 ± 3.2 | 20.1 ± 2.5 | 14.5 ± 1.8 |

| BBGC | IC50 | 75.8 ± 4.1 | 12.5 ± 1.9 | 11.7 ± 1.5 |

Table 4: Western Blot Analysis of Key Apoptotic Proteins in MCF-7 Cells (48h Treatment)

| Treatment | Protein | Relative Expression Level (Fold Change vs. Vehicle) |

| BBGC (IC50) | Bcl-2 | ↓ (Decreased) |

| BBGC (IC50) | Bax | ↑ (Increased) |

| BBGC (IC50) | Cleaved Caspase-3 | ↑ (Increased) |

| BBGC (IC50) | Cleaved PARP | ↑ (Increased) |

Experimental Protocols

MCF-7 Cell Culture

This protocol outlines the standard procedure for maintaining and passaging the MCF-7 human breast cancer cell line.

Materials:

-

MCF-7 cells (ATCC® HTB-22™)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Maintenance: Culture MCF-7 cells in T-75 flasks with complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Medium Change: Replace the medium every 2-3 days.

-

Passaging:

-

When cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 5-10 minutes at 37°C, or until cells detach.[5]

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed new T-75 flasks at a subcultivation ratio of 1:3 to 1:6.

-

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on MCF-7 cells and calculating the IC50 value.

Materials:

-

MCF-7 cells

-

Complete growth medium

-

This compound (BBGC)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of BBGC in complete growth medium. The final concentration of DMSO should be less than 0.1%. Replace the medium in the wells with 100 µL of the prepared drug dilutions. Include vehicle control (medium with DMSO) and blank wells (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth) by plotting a dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis in MCF-7 cells treated with this compound.

Materials:

-

MCF-7 cells

-

Complete growth medium

-

This compound (BBGC)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well cell culture plates

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight. Treat the cells with the desired concentrations of BBGC (e.g., IC50) and a vehicle control for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase.

-

Staining:

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-FITC negative / PI negative: Live cells

-

Annexin V-FITC positive / PI negative: Early apoptotic cells

-

Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

-

Annexin V-FITC negative / PI positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in MCF-7 cells treated with this compound using propidium iodide staining and flow cytometry.

Materials:

-

MCF-7 cells

-

Complete growth medium

-

This compound (BBGC)

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well cell culture plates

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of BBGC and a vehicle control for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Western Blot Analysis

This protocol is for detecting the expression levels of key apoptotic proteins in MCF-7 cells following treatment with this compound.

Materials:

-

MCF-7 cells

-

Complete growth medium

-

This compound (BBGC)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot imaging system

Protocol:

-

Cell Treatment and Lysis: Treat MCF-7 cells in 6-well plates with BBGC for 48 hours. Lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-